molecular formula C10H5NO2 B1391010 4-ethynyl-1H-indole-2,3-dione CAS No. 1192263-97-0

4-ethynyl-1H-indole-2,3-dione

Cat. No. B1391010
CAS RN: 1192263-97-0
M. Wt: 171.15 g/mol
InChI Key: MWOQOTSLYZKRIQ-UHFFFAOYSA-N
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Description

“4-ethynyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H5NO2 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-ethynyl-1H-indole-2,3-dione” involves a indole-2,3-dione core with an ethynyl group attached at the 4-position . Theoretical studies have been conducted on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations .

Scientific Research Applications

Medicinal Applications

Indole-containing compounds, such as 4-ethynyl-1H-indole-2,3-dione, have been found to have significant biological activity, making them important in the development of effective medicinal agents . The co-presence of transitional metals in organic scaffold may represent an important factor in the development of these agents .

Anti-Cancer Agents

Indole derivatives have been used in the design and synthesis of novel anti-cancer agents . These compounds have shown high anti-tumor activity, inhibiting the proliferation and metastasis of tumor cells . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido .

Biological Activity

Indole derivatives have various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Anti-HIV Agents

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . This suggests that indole derivatives, including 4-ethynyl-1H-indole-2,3-dione, could potentially be used in the development of anti-HIV drugs .

Molecular Docking Studies

Indole derivatives have been used in molecular docking studies . These studies can help understand the binding orientations of synthesized compounds in the active site of their receptors .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This can provide valuable insights into the potential effectiveness of these compounds in various applications .

Future Directions

The future directions for “4-ethynyl-1H-indole-2,3-dione” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Theoretical studies on 1H-indole-2,3-dione complexes suggest potential avenues for future research .

properties

IUPAC Name

4-ethynyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOQOTSLYZKRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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